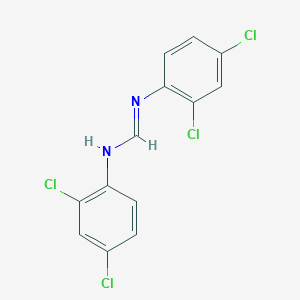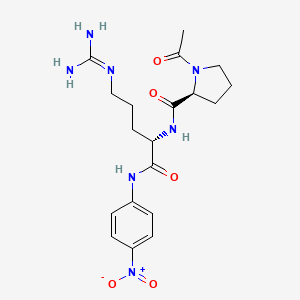
2-Chloroethan-1-ol--oxoniobium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethan-1-ol–oxoniobium (1/1) is a chemical compound that combines 2-chloroethan-1-ol, an organic molecule, with oxoniobium, a metal complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethan-1-ol–oxoniobium (1/1) typically involves the reaction of 2-chloroethan-1-ol with a niobium-containing precursor. One common method is to react 2-chloroethan-1-ol with niobium pentachloride (NbCl5) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of 2-chloroethan-1-ol–oxoniobium (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of niobium.
Reduction: Reduction reactions can convert the niobium center to lower oxidation states.
Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Niobium oxides and chlorinated by-products.
Reduction: Reduced niobium complexes and alcohol derivatives.
Substitution: Substituted ethanols and niobium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.
Biology: Investigated for potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.
Wirkmechanismus
The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanol: A simpler compound without the niobium complex, used in organic synthesis and as a solvent.
Niobium Pentachloride: A niobium-containing compound used as a reagent in chemical synthesis.
2-Bromoethanol: Similar to 2-chloroethanol but with a bromine atom, used in organic synthesis.
Uniqueness
2-Chloroethan-1-ol–oxoniobium (1/1) is unique due to the combination of an organic molecule with a niobium complex. This combination imparts distinct chemical properties, such as enhanced reactivity and potential applications in various fields. The presence of both organic and inorganic components allows for versatile interactions and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
95399-24-9 |
|---|---|
Molekularformel |
C2H5ClNbO2 |
Molekulargewicht |
189.42 g/mol |
IUPAC-Name |
2-chloroethanol;oxoniobium |
InChI |
InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;; |
InChI-Schlüssel |
QDDIOQVEMAJZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)O.O=[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)

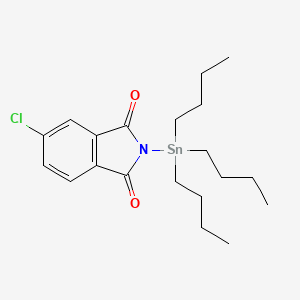



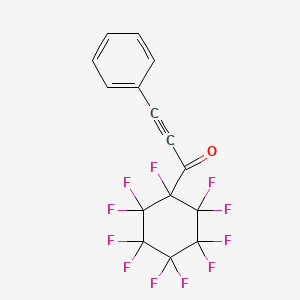
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
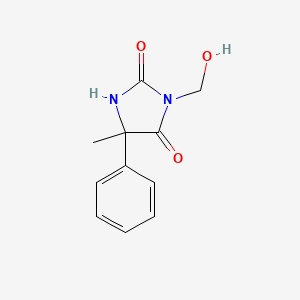
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
phosphanium](/img/structure/B14343243.png)
